![molecular formula C10H18ClNO2 B1441238 (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate CAS No. 1187927-12-3](/img/structure/B1441238.png)
(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Overview
Description
“®-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1187927-12-3 . It has a molecular weight of 219.71 . The compound is usually available in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate . The InChI Code is 1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 .Physical And Chemical Properties Analysis
“®-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate” is a liquid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Asymmetric Synthesis
(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate has been utilized in asymmetric synthesis. For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was described, achieving a high overall yield and enantiomeric excess (Chung et al., 2005). Another study highlighted the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols based on the highly stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones, showcasing excellent diastereoselectivities (Funabiki et al., 2008).
Crystal Structure Analysis
The compound has also been a focus in crystal structure analysis studies. Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized spectroscopically, with its structure confirmed by X-ray diffraction studies, providing valuable insights into molecular conformations (Naveen et al., 2007).
Medicinal Chemistry
In medicinal chemistry, the compound has been part of studies focusing on antithrombin activity. For example, enantiomerically pure pyrrolidine derivatives with potential antithrombin activity were synthesized efficiently, and their molecular docking studies suggest potential as thrombin inhibitors (Ayan et al., 2013).
Metabolism and Structural Studies
It was involved in the determination of the absolute configuration of certain compounds by vibrational circular dichroism and confirmed by chemical synthesis (Procopiou et al., 2016). Additionally, it played a role in studies related to the metabolism of certain compounds, identifying major metabolic pathways and mechanisms (Prakash et al., 2008).
Organic Synthesis and Catalysis
The compound has been part of organic synthesis and catalysis research, contributing to the development of novel synthetic methodologies and understanding of reaction mechanisms. For instance, it was used in the synthesis of influenza neuraminidase inhibitors (Wang et al., 2001) and in the activation of carboxylic acids by pyrocarbonates, providing a convenient procedure for the preparation of certain esters and anhydrides (Pozdnev, 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOBWMKNMWVILV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719931 | |
Record name | tert-Butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187927-12-3 | |
Record name | tert-Butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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